molecular formula C14H15ClN2O B2846253 2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]benzonitrile CAS No. 2411312-12-2

2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]benzonitrile

Cat. No. B2846253
CAS RN: 2411312-12-2
M. Wt: 262.74
InChI Key: QLLUJAMRYPMZCL-UHFFFAOYSA-N
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Description

The compound “2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]benzonitrile” is a complex organic molecule. It contains a benzonitrile group, which is a benzene ring (a six-membered carbon ring with alternating double bonds) with a nitrile group (-C≡N) attached. It also has a methoxy group (-O-CH3) and an aziridine ring (a three-membered ring containing nitrogen) attached to the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the aziridine ring and the attachment of the methoxy and nitrile groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the benzene ring, the aziridine ring, and the various functional groups. The aziridine ring, being a three-membered ring, would have significant ring strain .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The aziridine ring is quite reactive due to its ring strain and could be opened under the right conditions. The nitrile group could undergo hydrolysis to form a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the polar nitrile group could affect its solubility in different solvents .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential uses. It could potentially be used as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

2-chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c15-14-5-4-13(6-10(14)7-16)18-9-12-8-17(12)11-2-1-3-11/h4-6,11-12H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLUJAMRYPMZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC2COC3=CC(=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]benzonitrile

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